![molecular formula C8H8FNO2 B1447402 1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone CAS No. 1256792-13-8](/img/structure/B1447402.png)
1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone
Overview
Description
1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone is a chemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.16 g/mol . It belongs to the class of pyridine derivatives and is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring . This compound is typically a yellowish crystalline solid.
Preparation Methods
The synthesis of 1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-2-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone has shown promising results in anticancer research. Studies have indicated its potential to inhibit the growth of various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
U266 | 8.21 | Cell cycle arrest at G2/M phase |
MCF-7 | 6.74 | Induction of apoptosis |
These findings suggest that the compound can effectively disrupt cancer cell proliferation through multiple mechanisms, including the modulation of cell cycle progression and apoptosis induction.
Antibacterial Activity
Research has also demonstrated the antibacterial properties of this compound, particularly against resistant strains of bacteria. Its mechanism involves:
- Covalent Binding: The compound interacts with β-lactamases, restoring the efficacy of β-lactam antibiotics.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It is utilized in:
- Suzuki-Miyaura Cross-Coupling Reactions: This compound can participate in cross-coupling reactions to form complex organic molecules, making it a crucial building block in synthetic chemistry.
Material Science
The compound's unique properties allow it to be used in the development of advanced materials. Its role in creating polymers and electronic components is significant due to its stability and reactivity under various conditions.
Case Studies
Study on Anticancer Efficacy
A recent investigation assessed the anticancer effects of this compound on U266 and MCF-7 cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
Antibacterial Activity Evaluation
Another study evaluated the antibacterial effects against Pseudomonas aeruginosa. The compound exhibited a strong inhibitory effect on biofilm formation, which is crucial for treating chronic infections associated with this pathogen.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the pyridine ring enhance its binding affinity to these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of neurotransmitter release, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxypyridin-4-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
1-(5-Fluoro-2-hydroxypyridin-4-yl)ethanone: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
1-(5-Fluoro-2-methoxypyridin-4-yl)propanone: Has a propanone group instead of ethanone, influencing its chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .
Biological Activity
1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone, with the chemical formula C_10H_10FNO_2 and CAS number 1256792-13-8, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group, which may influence its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This structure indicates that the compound consists of a pyridine ring substituted with a fluorine atom and a methoxy group, along with an ethanone moiety.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death . The specific pathways involved are still being elucidated, but the presence of the methoxy group is believed to enhance its interaction with cellular targets.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential role in modulating neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors (mGluRs). Such interactions could be beneficial in conditions like Alzheimer's disease, where glutamate excitotoxicity plays a significant role .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with mGluRs could modulate neurotransmitter release and neuronal excitability.
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
Properties
IUPAC Name |
1-(5-fluoro-2-methoxypyridin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)6-3-8(12-2)10-4-7(6)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTMAMXPICQOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265037 | |
Record name | 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256792-13-8 | |
Record name | 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256792-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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